molecular formula C16H16N2O5 B7471514 2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid

2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid

Numéro de catalogue B7471514
Poids moléculaire: 316.31 g/mol
Clé InChI: PLBGXJDOMFSSKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid, commonly known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a critical metabolic pathway for cancer cells.

Mécanisme D'action

CPI-613 targets the 2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes are critical for the production of ATP, which is the primary energy source for cancer cells. By inhibiting these enzymes, CPI-613 disrupts the 2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid cycle, leading to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis through the activation of caspase-3 and caspase-9, and it inhibits the activity of NF-kappaB, a transcription factor that is overexpressed in many cancer types. CPI-613 also inhibits the activity of several signaling pathways, including PI3K/Akt and MAPK/ERK, which are critical for cancer cell survival and proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CPI-613 is its specificity for cancer cells, which minimizes off-target effects. It has also been shown to sensitize cancer cells to chemotherapy, which could improve the efficacy of current cancer treatments. However, one limitation of CPI-613 is its limited solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on CPI-613. One area of interest is the development of more effective formulations that improve the solubility and bioavailability of CPI-613. Another area of interest is the identification of biomarkers that can predict response to CPI-613, which could improve patient selection for clinical trials. Additionally, there is ongoing research on the combination of CPI-613 with other anticancer agents, including immunotherapies and targeted therapies, which could further improve its efficacy in cancer treatment.

Méthodes De Synthèse

The synthesis of CPI-613 involves the condensation reaction of 2-aminobutyric acid and 2-bromo-1-cyclopentanecarbonyl chloride, followed by the reaction with isatin to form the final product. The yield of CPI-613 is approximately 30%, and the purity can be improved by recrystallization.

Applications De Recherche Scientifique

CPI-613 has been extensively studied in preclinical and clinical trials for its anticancer activity. It has shown efficacy in a variety of cancer types, including pancreatic, lung, breast, and ovarian cancers. In preclinical studies, CPI-613 has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In clinical trials, CPI-613 has been well-tolerated and has shown promising results in combination with chemotherapy.

Propriétés

IUPAC Name

2-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-12(20)9-17-15(23)16(7-3-4-8-16)18-13(21)10-5-1-2-6-11(10)14(18)22/h1-2,5-6H,3-4,7-9H2,(H,17,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBGXJDOMFSSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NCC(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.